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Abstract

This document provides a comprehensive technical overview of ST4206, a potent and orally
active adenosine A2A receptor antagonist. ST4206 was discovered as a primary metabolite of
the parent compound ST1535 and has demonstrated significant potential in preclinical models
of Parkinson's disease. This whitepaper details the discovery, synthesis, and key preclinical
data of ST4206, presenting quantitative data in structured tables, outlining experimental
methodologies, and visualizing core concepts through diagrams.

Discovery of ST4206

ST4206 was identified during the preclinical development of ST1535, a potent A2A adenosine
receptor antagonist.[1] Metabolic studies of ST1535 revealed the formation of several
metabolites, with ST4206 emerging as one of the two main metabolites.[2] The discovery of
ST4206 was significant as it displayed a pharmacological activity profile similar to its parent
compound, ST1535, both in vitro and in vivo.[1][2] This finding suggested that ST4206 could
contribute to the overall therapeutic effect of ST1535 and potentially offer an alternative
pharmacological agent.[1]

The discovery process involved in vitro assessment of ST1535's metabolic fate, which
indicated the presence of oxidized compounds. Subsequent studies with rat and monkey
plasma confirmed ST4206 as one of the most abundant metabolites.
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Figure 1: Discovery workflow of ST4206 as a metabolite of ST1535.

Synthesis of ST4206

The synthesis of ST4206 was achieved as part of a broader effort to synthesize and evaluate
the metabolites of ST1535. The synthetic route originates from 6-chloro-2-iodo-9-methyl-9H-
purine. The process involves selective carbon-carbon bond formation, utilizing techniques such
as halogen/magnesium exchange reactions and/or palladium-catalyzed reactions to introduce
the side chain. This approach allows for the controlled and efficient construction of the target
molecule.

General Synthetic Approach

While the specific, step-by-step protocol for the synthesis of 4-(6-Amino-9-methyl-8-(2H-1,2,3-
triazol-2-yl)-9H-purin-2-yl)butan-2-one (ST4206) is detailed in dedicated medicinal chemistry
literature, the general strategy revolves around the functionalization of a purine scaffold. A key
publication outlines the synthesis of ST1535 metabolites, starting from 6-chloro-2-iodo-9-
methyl-9H-purine. The synthesis would proceed through the introduction of the butan-2-one
side chain at the 2-position of the purine ring, followed by the addition of the triazole and amino
groups at the 8- and 6-positions, respectively.

Mechanism of Action and Signaling Pathway

ST4206 functions as an antagonist of the adenosine A2A receptor. In the basal ganglia, A2A
receptors are highly expressed and form heteromers with dopamine D2 receptors, exerting an
inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, ST4206 can disinhibit
D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is
considered a promising non-dopaminergic approach for the treatment of Parkinson's disease,
aiming to improve motor function.
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Figure 2: Adenosine A2A receptor signaling pathway and the antagonistic action of ST4206.
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Preclinical Data

ST4206 has been evaluated in a series of in vitro and in vivo studies to determine its
pharmacological profile.

In Vitro Activity

The in vitro activity of ST4206 was assessed through binding affinity studies and functional
assays. The compound displayed high affinity for the human adenosine A2A receptor.

Parameter ST4206 ST1535 (Reference)  ST3932 (Metabolite)
A2A Receptor Binding
12 8 8
Affinity (Ki, nM)
Al Receptor Binding
o _ 197 103 33
Affinity (Ki, nM)
CAMP Accumulation
990 427 450

(IC50, nM)

Table 1: In Vitro
Pharmacological
Profile of ST4206 and

Related Compounds.

In Vivo Efficacy

The in vivo efficacy of ST4206 was evaluated in established animal models of Parkinson's
disease. These studies demonstrated that orally administered ST4206 can produce significant
anti-parkinsonian effects.
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Animal Model Dose (mg/kg, p.o.) Effect

Haloperidol-induced cataleps Antagonized catalepsy in a
) .p psy 10, 20, 40 g psy

in mice dose-dependent manner.
[-DOPA-induced contralateral Significantly potentiated the
rotations in 6-OHDA-lesioned 20, 40 number of contralateral
rats rotations.

Spontaneous motor activity in o
] 10, 20, 40 Increased motor activity.
mice

Table 2: In Vivo Efficacy of
ST4206 in Animal Models of

Parkinson's Disease.

Experimental Protocols
A2A Receptor Binding Assay

Cell Line: HEK-293 cells stably transfected with the human adenosine A2A receptor gene.
Radioligand: [3H]-ZM241385.

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of
the test compound (ST4206). Non-specific binding is determined in the presence of a
saturating concentration of a known A2A antagonist. After incubation, the membranes are
washed, and the bound radioactivity is measured by liquid scintillation counting. The Ki
values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

Cell Line: HEK-293 cells expressing the human adenosine A2A receptor.
Stimulating Agent: NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist.

Procedure: Cells are pre-incubated with the test compound (ST4206) before being
stimulated with NECA. The intracellular cyclic AMP (CAMP) levels are then measured using a
commercially available assay kit (e.g., HTRF). The IC50 value is determined as the
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concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP
accumulation.

Haloperidol-Induced Catalepsy in Mice

e Animals: Male CD-1 mice.
 Inducing Agent: Haloperidol (a dopamine D2 receptor antagonist).

e Procedure: Catalepsy is induced by an intraperitoneal injection of haloperidol. The test
compound (ST4206) or vehicle is administered orally. At specified time points after drug
administration, the degree of catalepsy is assessed using the bar test, which measures the
time the animal remains in an imposed posture.

Conclusion

ST4206, a major metabolite of ST1535, is a potent and orally active adenosine A2A receptor
antagonist. Its discovery and subsequent pharmacological characterization have revealed a
preclinical profile that is highly similar to its parent compound. The in vitro and in vivo data
strongly support its potential as a therapeutic agent for Parkinson's disease. Further
investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its
clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611020?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

